molecular formula C10H10N2O2 B13638592 Ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate

Ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate

Cat. No.: B13638592
M. Wt: 190.20 g/mol
InChI Key: IRTZSNYSZNLLNW-UHFFFAOYSA-N
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Description

Ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate is a high-value fused heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery. Compounds based on the pyrrolo[1,2-b]pyridazine core are extensively investigated for their significant biological activities, particularly their antitumor properties . Research indicates that this ring system is a privileged structure in the development of new pharmacologically active agents, with synthetic analogs demonstrating dose- and time-dependent cytotoxic activity against several human adenocarcinoma cell lines, including colon (LoVo), ovarian (SK-OV-3), and breast (MCF-7) cancers . The compound is synthesized via regioselective 1,3-dipolar cycloaddition reactions between mesoionic oxazolo-pyridazinones and acetylenic dipolarophiles like ethyl propiolate, a method well-established for constructing this bicyclic system . As a key synthetic intermediate, its ester group can be hydrolyzed to the corresponding carboxylic acid or further functionalized, enabling the exploration of structure-activity relationships . This product is intended for research purposes as a chemical building block in the synthesis of novel bioactive molecules. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-6-9-4-3-5-12(9)11-7-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTZSNYSZNLLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CN2N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Pyrrole and Pyridazine Derivatives

One of the classical approaches to synthesize pyrrolo[1,2-b]pyridazine derivatives, including this compound, involves the cyclization of appropriate pyrrole and pyridazine precursors. For example, the reaction of N-alkylpyrrole with hydrazine hydrate leads to intramolecular heterocyclization, forming the fused pyrrolo[1,2-b]pyridazine ring system. This method is often carried out under reflux conditions and may require subsequent oxidation or reduction steps to achieve the desired oxidation state of the product.

Condensation Reactions Using Pyridazine Precursors

Several condensation-based synthetic routes have been reported:

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions have been extensively used to synthesize pyrrolo[1,2-b]pyridazines. This method typically involves the reaction of pyridazine derivatives with acetylenic esters such as dimethyl acetylenedicarboxylate (DMAD), yielding the fused heterocyclic system in moderate yields (20-30% range).

Sonogashira Coupling Followed by Cyclization

A more modern synthetic approach involves the Sonogashira cross-coupling of 3-chloropyridazines with propargyl alcohol, catalyzed by Pd(PPh3)2Cl2 and CuI, followed by condensation with dialkylamines and intramolecular cyclization. This "one-pot" method produces 7-dialkylamino-pyrrolo[1,2-b]pyridazine derivatives in yields ranging from 13% to 49%.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Range (%) Advantages Limitations
Cyclization of N-alkylpyrrole N-alkylpyrrole, hydrazine hydrate Reflux, sometimes oxidation/reduction steps Not specified Straightforward, uses readily available reagents May require multiple steps
Condensation with perchlorates Oxazolo[3,2-b]pyridazinium perchlorates, ethyl cyanoacetate Sodium ethoxide, reflux Moderate Versatile, allows functional group variation Use of perchlorates requires caution
1,3-Dipolar cycloaddition Pyridazine derivatives, acetylenic esters Pd catalysts or thermal conditions 20-30 Direct formation of fused ring system Moderate yields, sensitive to conditions
Sonogashira coupling + cyclization 3-chloropyridazines, propargyl alcohol, dialkylamines Pd(PPh3)2Cl2, CuI catalyst, basic conditions 13-49 One-pot, relatively efficient Requires palladium catalyst, moderate yields

Mechanistic Insights

  • Cyclization reactions typically proceed via nucleophilic attack of hydrazine on carbonyl or activated double bonds in pyrrole or pyridazine precursors, followed by ring closure to form the fused heterocycle.

  • Condensation methods involve initial formation of intermediates such as hydrazones or enamines, which then cyclize under basic or acidic conditions to yield the pyrrolo[1,2-b]pyridazine core.

  • 1,3-Dipolar cycloadditions proceed through the reaction of dipolarophiles (e.g., acetylenic esters) with dipoles generated from pyridazine derivatives, forming the fused ring system in a concerted manner.

  • Sonogashira coupling introduces an alkynyl substituent at the 3-position of pyridazine, which undergoes base-induced isomerization and condensation with amines to cyclize into the pyrrolo[1,2-b]pyridazine scaffold.

Research Findings and Applications

  • The yields of this compound and its derivatives vary depending on the method, with Sonogashira coupling offering moderate yields and dipolar cycloadditions generally yielding 20-30%.

  • Spectroscopic characterization (FTIR, NMR, MS) confirms the formation of the fused heterocyclic system with characteristic carbonyl and aromatic signals.

  • The compound serves as a key intermediate for synthesizing biologically active molecules, including antiviral and antioxidant agents.

  • Structural studies, including X-ray crystallography, have been reported for related pyrrolo[1,2-b]pyridazine derivatives, providing insight into molecular conformations relevant for biological activity.

Mechanism of Action

The exact mechanism of action of ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, some derivatives of pyrrolo[1,2-b]pyridazine have shown kinase inhibitory activity, suggesting that they may interfere with kinase signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Methyl or halogen groups at position 2 improve cytotoxicity, likely due to enhanced hydrophobic interactions with tubulin .
  • Core Modifications : Replacing the pyridazine ring with phthalazine (pyrrolo[2,1-a]phthalazine) reduces activity, emphasizing the importance of the smaller, more rigid pyrrolo[1,2-b]pyridazine scaffold .
  • Functional Groups : Ketone-containing derivatives (e.g., 4-oxo analogues) may exhibit altered pharmacokinetics but require further biological evaluation .

Mechanism of Action

  • Tubulin Inhibition : Pyrrolo[1,2-b]pyridazines mimic phenstatin by binding to the colchicine site, disrupting microtubule assembly .
  • Imidazo Derivatives : May target alternative pathways (e.g., kinase inhibition), as suggested by their distinct substitution patterns .

Biological Activity

Ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique fused ring system that contributes to its biological activity. Its structure can be represented as follows:

C9H8N2O2\text{C}_9\text{H}_8\text{N}_2\text{O}_2

This compound is characterized by a pyrrolopyridazine core with a carboxylate functional group, which is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research has demonstrated its effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231), where it was found to induce apoptosis and inhibit cell proliferation .

Table 1: Cytotoxic Effects Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
MDA-MB-23110.0Inhibition of cell proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses moderate antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans18 µg/mL

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific molecular targets involved in cell signaling pathways related to proliferation and apoptosis. Notably, it may inhibit key enzymes or receptors that are vital for cancer cell survival .

Study on Breast Cancer

In a notable study, this compound was tested in combination with doxorubicin on breast cancer cells. The results indicated a synergistic effect, enhancing the cytotoxicity compared to doxorubicin alone. This suggests potential for use in combination therapies .

Antituberculosis Research

Another investigation focused on the compound's activity against Mycobacterium tuberculosis. This compound derivatives were synthesized and tested for their antimycobacterial properties, showing promising results that warrant further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate and its derivatives?

  • A novel approach involves cyclocondensation of a BOC-protected 1-aminopyrrole derivative with α,β-unsaturated ketones using p-toluenesulfonic acid (p-TSA) as a catalyst in toluene (30 volumes) under reflux conditions . This method yields pyrrolo[1,2-b]pyridazine cores with >80% efficiency in optimized setups. Alternative routes include flow chemistry techniques for organometallic intermediates, such as ethyl 6-(2-phenylethyl)imidazo[1,2-b]pyridazine-3-carboxylate synthesis via zinc-mediated coupling, achieving 27–53% yields .

Q. How can researchers confirm the structural identity of this compound?

  • High-resolution mass spectrometry (HRMS) and NMR spectroscopy are critical. For example, HRMS (ESI+) of ethyl 6-cyclohexylimidazo[1,2-b]pyridazine-3-carboxylate shows an exact mass match at m/z 273.1477 (observed: 273.1479) . 13C^{13}\text{C} NMR data for derivatives include characteristic peaks for ester carbonyls (δ ~161 ppm) and aromatic carbons (δ ~120–140 ppm) . Purity is validated via HPLC (e.g., retention time 1.33 minutes under SMD-TFA05 conditions) .

Q. What are the recommended storage conditions and purity standards for this compound?

  • The compound should be stored sealed in dry conditions at 2–8°C to prevent hydrolysis of the ester group . Commercial batches typically specify ≥97% purity (NLT 97%) via HPLC or LCMS .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict non-covalent interactions in pyrrolo[1,2-b]pyridazine crystals?

  • Density Functional Theory (DFT) analyses of analogs like ethyl 7-amino-3-tert-butyl-pyrrolo[1,2-b]triazine-6-carboxylate reveal stabilizing C–H···O and π–π interactions. These studies guide crystal engineering for enhanced solubility or bioavailability .

Q. What strategies resolve contradictions in synthetic yields or byproduct formation?

  • Isomeric byproducts (e.g., ethyl 6-(1-phenylethyl)imidazo[1,2-b]pyridazine-3-carboxylate vs. 2-phenylethyl isomer) arise from organozinc intermediate rearrangements. Resolution involves silica gel chromatography (0–80% ethyl acetate/hexane gradient) and LCMS monitoring . Kinetic vs. thermodynamic control in cyclocondensation reactions should also be evaluated .

Q. How does substitution patterning influence bioactivity in pyrrolo[1,2-b]pyridazine derivatives?

  • Substituents at the 6- and 8-positions (e.g., chloro, trifluoromethyl) enhance kinase inhibition or antimicrobial properties. For example, 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine shows unique reactivity in targeting bacterial enzymes . Structure-activity relationship (SAR) studies require combinatorial libraries synthesized via parallel flow reactors .

Q. What analytical techniques characterize degradation products under stressed conditions?

  • Accelerated stability studies (40°C/75% RH) combined with LCMS/MS identify hydrolysis products like pyrrolo[1,2-b]pyridazine-3-carboxylic acid. Degradation pathways are mapped using 1H^{1}\text{H}-NMR to track ester group integrity .

Q. How are pyrrolo[1,2-b]pyridazine derivatives utilized in patent-protected drug candidates?

  • Derivatives like methyl (4aR)-4-hydroxy-4a-methyl-2-oxo-pyrrolo[1,2-b]pyridazine-3-carboxylate are intermediates in EP 4,374,877 A2 for antiviral agents. Patent strategies emphasize modular synthesis (e.g., cesium carbonate-mediated alkylation) and bioisosteric replacements (e.g., bromo to cyclopropyl groups) .

Methodological Guidelines

  • Synthesis Optimization : Screen catalysts (e.g., p-TSA vs. Lewis acids) and solvents (toluene vs. DMF) to improve cyclization efficiency .
  • Bioactivity Screening : Use kinase inhibition assays (IC50_{50} determination) and microbial susceptibility testing (MIC values) for lead prioritization .
  • Data Reproducibility : Report reaction scales, purification gradients, and HRMS/spectral data to enable replication .

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